1-Cyclopropyl-3-(3-(5-(Morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl)urea, also known as AT9283, is a molecule currently being investigated for its potential to inhibit Syk, a protein tyrosine kinase. Syk plays a crucial role in various cellular processes, including immune cell activation and allergic responses [].
AT9283 is a multi-targeted kinase inhibitor, specifically designed to inhibit Aurora A and Aurora B kinases, which play crucial roles in cell division and are often overexpressed in various cancers. The chemical structure of AT9283 is described as 1-cyclopropyl-3-[3-(5-(morpholinomethyl)-1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-yl]urea, with a molecular formula of C₁₉H₂₃N₇O₂ and a molecular weight of approximately 381.44 g/mol . This compound was developed by Astex Therapeutics and has shown promise in preclinical studies for its ability to arrest tumor growth across multiple cancer types .
AT9283 primarily functions by inhibiting the phosphorylation activities of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells. The mechanism involves the disruption of several signaling pathways, including the JAK/STAT pathway, where AT9283 has been shown to decrease the phosphorylation of STAT3, a key regulator in many malignancies . Additionally, it affects downstream signaling proteins such as Akt and MAP kinases, which are critical for cell survival and proliferation .
AT9283 exhibits significant anti-tumoral activity, particularly in multiple myeloma and colorectal cancer models. In vitro studies have demonstrated that AT9283 induces apoptosis characterized by increased polyploidy and reduced phosphorylation of histone H3, indicative of Aurora B inhibition. The compound also triggers upregulation of p53 and p27 proteins during apoptosis, suggesting its role in promoting cell death through multiple pathways . Furthermore, AT9283 has shown effectiveness against mast cell activation, inhibiting allergic responses by targeting Syk-dependent signaling pathways .
AT9283 is primarily investigated for its applications in oncology as a treatment for various cancers due to its ability to inhibit key kinases involved in tumor growth and progression. It has been studied for use in multiple myeloma, colorectal cancer, and potentially other malignancies where Aurora kinases are implicated. Additionally, its role in modulating mast cell activity presents opportunities for treating allergic diseases .
Interaction studies have demonstrated that AT9283 not only inhibits Aurora A and B but also interacts with several other kinases such as JAKs and Abl. Its ability to downregulate STAT3 phosphorylation suggests potential interactions with pathways involved in inflammation and immune responses . The compound has been shown to reversibly inhibit mast cell degranulation without affecting upstream signaling proteins like Syk directly .
Several compounds share structural or functional similarities with AT9283:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
AZD1152 | Inhibits Aurora B kinase | Selectively targets Aurora B; used in clinical trials for solid tumors |
MLN8237 | Selective Aurora A kinase inhibitor | More selective than AT9283; fewer off-target effects |
Barasertib | Dual inhibitor of Aurora A/B | Developed for hematological malignancies; shows efficacy in resistant cases |
CCT137690 | Inhibits both Aurora A/B kinases | Focus on breast cancer treatment; different pharmacokinetics |
AT9283's uniqueness lies in its multi-targeted approach, affecting not just the Aurora kinases but also modulating other critical signaling pathways involved in tumor growth and survival. This broad-spectrum inhibition may provide therapeutic advantages over more selective inhibitors like AZD1152 or MLN8237.